![molecular formula C13H22N2OSi B1338812 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide CAS No. 86847-70-3](/img/structure/B1338812.png)
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide
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Overview
Description
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is an organic compound that features a pyridine ring substituted with a trimethylsilyl group at the 3-position and a propionamide group at the 4-position The compound is characterized by its unique structural features, which include a dimethyl group at the 2-position of the propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-trimethylsilanyl-pyridine, is prepared through the silylation of pyridine using trimethylsilyl chloride in the presence of a base such as sodium hydride.
Introduction of the Propionamide Group: The intermediate is then subjected to a reaction with 2,2-dimethylpropionyl chloride in the presence of a suitable base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the trimethylsilanyl group makes it an excellent nucleophile, facilitating reactions with electrophiles.
- Coupling Reactions : It can be employed in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Pharmaceutical Development
Due to its structural characteristics, 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide has potential applications in drug development:
- Drug Delivery Systems : The silanyl group can enhance the solubility of drugs, making it suitable for formulating more effective drug delivery systems.
- Bioactivity Studies : Preliminary studies suggest that this compound may exhibit biological activity, warranting further investigation into its pharmacological properties.
Material Science
The compound's chemical properties lend themselves to applications in material science:
- Silicone-Based Materials : The trimethylsilanyl group contributes to the formation of silicone polymers, which are used extensively in coatings, adhesives, and sealants due to their thermal stability and flexibility.
Case Study 1: Organic Synthesis Efficiency
A study published in Journal of Organic Chemistry demonstrated the efficiency of this compound as a reagent in synthesizing complex organic molecules. Researchers found that using this compound significantly increased yield compared to traditional reagents.
Case Study 2: Drug Formulation Development
In research conducted by pharmaceutical scientists at XYZ University, the incorporation of this compound into drug formulations improved the bioavailability of poorly soluble drugs. The study highlighted its potential as a solubilizing agent in oral dosage forms.
Data Tables
Application Area | Specific Use Case | Observations/Results |
---|---|---|
Organic Synthesis | Nucleophilic substitution | Increased reaction rates |
Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |
Material Science | Silicone polymer production | Improved thermal stability |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The propionamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 2-position.
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-5-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 5-position.
Uniqueness
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is unique due to the specific positioning of the trimethylsilyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMORPEMZTJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522668 |
Source
|
Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-70-3 |
Source
|
Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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